

# Application Notes and Protocols for Measuring BTK Inactivation by BMS-986195

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling and is a key therapeutic target in autoimmune diseases and B-cell malignancies.[1][2] BMS-986195 (branebrutinib) is a potent and highly selective oral covalent inhibitor of BTK.[1][3] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1] These application notes provide detailed protocols for measuring the inactivation of BTK by BMS-986195 in various experimental settings.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of BMS-986195.

Table 1: In Vitro Potency and Selectivity of BMS-986195



| Parameter                                                    | Value                               | Cell/System              | Reference |
|--------------------------------------------------------------|-------------------------------------|--------------------------|-----------|
| BTK IC50<br>(Biochemical)                                    | 0.1 nM                              | Recombinant Human<br>BTK | [4][5]    |
| BTK Inactivation<br>(Human Whole Blood<br>IC <sub>50</sub> ) | 5 nM                                | Human Whole Blood        | [2]       |
| BCR-stimulated CD69<br>Expression IC50                       | 11 nM                               | Human Whole Blood        | [2][4]    |
| B-cell Proliferation IC50                                    | <1 nM                               | B cells                  | [2]       |
| CD86 Expression IC50                                         | <1 nM                               | B cells                  | [2]       |
| Calcium Flux IC50                                            | 7 nM                                | B cells                  | [2]       |
| Selectivity over other kinases                               | >5,000-fold for over<br>240 kinases | Kinase Panel             | [1][4]    |
| Tec Family Kinase<br>Selectivity                             | 9- to 1,010-fold                    | Tec Family Kinases       | [5]       |

Table 2: In Vivo BTK Occupancy and Pharmacokinetics of BMS-986195



| Parameter                  | Species              | Dose                   | Value         | Reference |
|----------------------------|----------------------|------------------------|---------------|-----------|
| BTK Occupancy              | Human                | 10 mg (single<br>dose) | 100%          | [1][3]    |
| BTK Occupancy<br>Half-life | Human                | Multiple doses         | 115–154 hours | [1][3]    |
| T <sub>max</sub>           | Human                | 0.3-30 mg              | ~1 hour       | [1][3]    |
| Half-life (t1/2)           | Human                | 0.3-30 mg              | 1.2–1.7 hours | [1][3]    |
| Oral<br>Bioavailability    | Mouse                | Not specified          | 100%          | [4]       |
| Oral<br>Bioavailability    | Rat                  | Not specified          | 74%           | [4]       |
| Oral<br>Bioavailability    | Cynomolgus<br>Monkey | Not specified          | 46%           | [4]       |
| Oral<br>Bioavailability    | Dog                  | Not specified          | 81%           | [4]       |

## **Signaling Pathway**

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.





Click to download full resolution via product page

BTK Signaling Pathway and Inhibition by BMS-986195.



## **Experimental Protocols**

# Protocol 1: Biochemical BTK Kinase Assay (LanthaScreen® TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of recombinant BTK by BMS-986195. The assay measures the phosphorylation of a substrate by BTK.

#### Workflow Diagram:







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebocontrolled trial in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebocontrolled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring BTK Inactivation by BMS-986195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667193#measuring-btk-inactivation-with-bms-986195]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com